molecular formula C5H5BrN2O B1524213 6-Amino-2-bromopyridin-3-ol CAS No. 1187930-22-8

6-Amino-2-bromopyridin-3-ol

Cat. No.: B1524213
CAS No.: 1187930-22-8
M. Wt: 189.01 g/mol
InChI Key: WGXNFINAFBXTNB-UHFFFAOYSA-N
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Description

6-Amino-2-bromopyridin-3-ol is a chemical compound with the molecular formula C5H4BrN2O. It is a brominated derivative of pyridine, featuring an amino group at the 6-position and a hydroxyl group at the 3-position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-bromopyridin-3-ol typically involves the bromination of 2-aminopyridin-3-ol. The reaction is usually carried out in the presence of brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar bromination techniques. The process may involve continuous flow reactors or batch reactors, depending on the production requirements. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2-bromopyridin-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of 6-amino-2-bromopyridine-3-one.

  • Reduction: Reduction reactions can produce this compound derivatives with reduced functional groups.

  • Substitution: Substitution reactions can result in the formation of various substituted pyridine derivatives.

Scientific Research Applications

6-Amino-2-bromopyridin-3-ol has several scientific research applications across different fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in the study of biological systems and as a precursor for bioactive molecules.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Amino-2-bromopyridin-3-ol exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2-Bromopyridine

  • 3-Bromopyridine

  • 2-Aminopyridine

  • 3-Aminopyridine

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Biological Activity

6-Amino-2-bromopyridin-3-ol is a pyridine derivative characterized by its unique structure, which includes a bromine atom and an amino group attached to a hydroxylated pyridine ring. This compound has garnered attention in pharmaceutical research due to its significant biological activities and potential applications in drug development.

  • Molecular Formula : C5H5BrN2O
  • Molecular Weight : Approximately 189.01 g/mol
  • Structure : The compound features a hydroxyl group at the third position of the pyridine ring, contributing to its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antiviral Properties : Similar compounds have been linked to antiviral activity, particularly in the synthesis of anti-HIV agents.
  • Antimicrobial Activity : The compound's structural characteristics suggest potential effectiveness against various microbial strains.
  • Enzyme Inhibition : It may act as a ligand for specific biological targets, influencing various biochemical pathways .

The precise mechanism of action for this compound remains under investigation. However, it is believed to interact with biological targets through:

  • Hydrogen Bonding : The hydroxyl and amino groups can form hydrogen bonds with enzyme active sites.
  • Structural Mimicry : Its structural similarity to other biologically active compounds allows it to mimic their interactions within biological systems.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful. The following table outlines key differences:

Compound NameStructure CharacteristicsUnique Features
2-Amino-5-bromopyridin-3-olSimilar amino and hydroxyl groups but different bromine positionDifferent biological activity profile
6-Bromo-2-nitropyridin-3-olContains a nitro group instead of an amino groupPotentially different reactivity
4-Amino-2-bromopyridinAmino group at position 4 instead of position 6Varying interaction with enzymes

Case Studies and Research Findings

  • Synthesis and Biological Testing :
    • A study demonstrated the synthesis of this compound using various chemical pathways. Subsequent biological testing revealed its potential as an antimicrobial agent against specific bacterial strains.
  • Antiviral Activity :
    • Research involving derivatives of pyridine highlighted that compounds similar to this compound exhibited significant antiviral properties, suggesting a promising avenue for developing new antiviral drugs .
  • Enzyme Inhibition Studies :
    • Enzyme inhibition assays have indicated that this compound can inhibit certain enzymes relevant to disease processes, such as those involved in viral replication or bacterial metabolism .

Properties

IUPAC Name

6-amino-2-bromopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c6-5-3(9)1-2-4(7)8-5/h1-2,9H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXNFINAFBXTNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696241
Record name 6-Amino-2-bromopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187930-22-8
Record name 6-Amino-2-bromo-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187930-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-2-bromopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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